![molecular formula C8H5Cl2N3O B2711049 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 2167537-28-0](/img/structure/B2711049.png)
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 2,5-dichlorophenyl group suggests that the compound has a phenyl ring substituted with two chlorine atoms at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 2,5-dichlorophenyl group. The presence of nitrogen and oxygen in the oxadiazole ring and the chlorine atoms on the phenyl ring would contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxadiazole ring and the dichlorophenyl group in this compound could influence its properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis Methodologies
Novel Synthesis Approaches : Research has led to the development of novel methods for synthesizing 1,3,4-oxadiazole derivatives, which are efficient and yield high results without the need for catalysts or activation. This innovation offers an alternative method for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, enhancing the versatility and applicability of these compounds in various scientific fields (Ramazani & Rezaei, 2010).
Ring-Fission and C–C Bond Cleavage Reactions : Studies have investigated the reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to ring fission of the oxadiazole system and formation of new compounds. These findings are significant in understanding the chemical behavior of 1,3,4-oxadiazoles under various conditions (Jäger et al., 2002).
Biological and Pharmaceutical Applications
Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives have shown promising antimicrobial activities, which could be harnessed in the development of new antimicrobial agents. These compounds have been synthesized and evaluated for their efficacy against various microbial strains (JagadeeshPrasad et al., 2015).
Antitubercular Agents : The development of water-soluble 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents have shown significant in vitro antimycobacterial effects. These compounds offer potential for further pharmacokinetic and pharmacodynamic studies, which could lead to new treatments for tuberculosis (Roh et al., 2017).
Chemical and Material Science Applications
Photochemical Synthesis : A photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles has been reported. This innovative approach demonstrates the potential of using photochemistry in the synthesis of complex oxadiazoles, which could have applications in material science and chemical engineering (Buscemi et al., 2001).
Corrosion Inhibition Studies : Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives, including 1,3,4-oxadiazoles, to evaluate their performance as corrosion inhibitors. These studies provide insights into the application of these compounds in protecting metals against corrosion, which is vital in industrial applications (Kaya et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLFGJOWGSNFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.